![molecular formula C21H37N3O8S B1667292 Biotin-PEG4-Acid CAS No. 721431-18-1](/img/structure/B1667292.png)
Biotin-PEG4-Acid
Overview
Description
Biotin-PEG4-Acid is a biotinylation reagent . It can react with amine molecules in the presence of an activator like EDC or HATU . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .
Synthesis Analysis
Biotin-PEG4-Acid is used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular structure of Biotin-PEG4-Acid is represented by the formula C21H37N3O8S . Its molecular weight is 491.60 .Chemical Reactions Analysis
Biotin-PEG4-Acid can react with amine molecules in the presence of an activator like EDC or HATU . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein .Physical And Chemical Properties Analysis
Biotin-PEG4-Acid is a solid substance . It is white to off-white in color . It has a molecular weight of 491.60 and its solubility is high in water, DMSO, and DMF .Scientific Research Applications
Protein Labeling
Biotin-PEG4-Acid is commonly used for protein labeling, allowing scientists to biotinylate antibodies or other proteins. This process is crucial for detection or purification using streptavidin probes or resins. The extended PEG spacer arm enables the biotin to reach into the protein’s binding pocket, enhancing the labeling process .
Glycoprotein Labeling
This compound is also instrumental in glycoprotein labeling, particularly at sialic acid residues. It’s used to biotinylate glycosylated proteins for detection or purification, again utilizing streptavidin probes or resins .
Cell Surface Labeling
Biotin-PEG4-Acid can label cell surface glycoproteins without permeating the membranes of whole cells, making it an excellent tool for isolating cell surface glycoproteins .
Increased Solubility of Biotin-PEG Conjugates
The PEG moiety attached to biotin significantly increases the solubility of Biotin-PEG conjugates, which is beneficial in various biochemical applications where solubility is a concern .
PEGylation of Proteins
The pegylation process, which involves attaching polyethylene glycol (PEG) chains to molecules like proteins, can be facilitated by Biotin-PEG4-Acid. This modification can improve the therapeutic properties of proteins .
Efficient Biotinylation of Macromolecules
Biotin-PEG4-Acid provides a simple and efficient method for the biotinylation of antibodies, proteins, and other primary amine-containing macromolecules, which is essential in various research and diagnostic applications .
Mechanism of Action
Target of Action
Biotin-PEG4-Acid is primarily a biotinylation reagent . Its primary targets are amine molecules . These molecules are prevalent in proteins, making them the primary targets for this compound. The role of these targets is to provide a site for the biotinylation process, which is crucial for various biological and research applications.
Mode of Action
Biotin-PEG4-Acid interacts with its targets (amine molecules) in the presence of an activator such as EDC or HATU . The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This interaction results in the formation of a stable bond between the biotin and the protein, effectively biotinylating the protein.
Biochemical Pathways
It’s known that biotin, part of the biotin-peg4-acid molecule, serves as a coenzyme in carboxylation reactions . Therefore, it’s plausible that the biotinylation process could potentially affect these reactions and their downstream effects.
Pharmacokinetics
It’s known that the peg moiety attached to the biotin increases the solubility of biotin-peg conjugates considerably . This increased solubility could potentially enhance the bioavailability of the compound.
Result of Action
The primary result of Biotin-PEG4-Acid’s action is the biotinylation of proteins. This process allows the biotin to reach into the binding pocket of the protein . Biotinylation has various applications in research and diagnostics, including the study of protein interactions, cellular imaging, and the detection of various biomolecules.
Action Environment
The action of Biotin-PEG4-Acid can be influenced by various environmental factors. For instance, the presence of an activator such as EDC or HATU is necessary for the compound to react with amine molecules . Additionally, the compound’s solubility, which is increased by the PEG moiety, could be influenced by the solvent used . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Future Directions
Biotin-PEG4-Acid is a promising compound in the field of biotinylation . Its ability to react with amine molecules and increase the solubility of Biotin-PEG conjugates makes it a valuable tool in protein research . Future research may focus on exploring its potential applications in other areas of biochemistry and molecular biology.
properties
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXFFWLRKVJJX-ZWOKBUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589237 | |
Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-Acid | |
CAS RN |
721431-18-1 | |
Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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